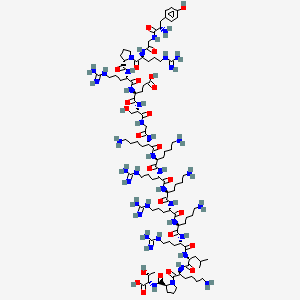
Ethyl 4-chloronicotinate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-chloronicotinate hydrochloride is a chemical compound with the CAS Number: 174496-99-2 . It has a molecular weight of 222.07 and its IUPAC name is ethyl 4-chloronicotinate hydrochloride . It is stored in an inert atmosphere at temperatures between 2-8°C . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for Ethyl 4-chloronicotinate hydrochloride is1S/C8H8ClNO2.ClH/c1-2-12-8(11)6-5-10-4-3-7(6)9;/h3-5H,2H2,1H3;1H . The molecular formula is C8H9Cl2NO2 . Physical And Chemical Properties Analysis
Ethyl 4-chloronicotinate hydrochloride has a molecular weight of 185.61 g/mol . It has a computed XLogP3-AA value of 1.7, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 3 hydrogen bond acceptors . It also has 3 rotatable bonds . The exact mass and monoisotopic mass of the compound are 185.0243562 g/mol . The topological polar surface area is 39.2 Ų . The compound has 12 heavy atoms .Wissenschaftliche Forschungsanwendungen
Stereoselective Synthesis of Optical Isomers : Ethyl 4-chloronicotinate hydrochloride is used in the stereoselective synthesis of optical isomers, particularly Ethyl (R)-4-chloro-3-hydroxybutyrate, a fine chemistry intermediate used in the synthesis of pharmacologically valuable products like L-carnitine. This synthesis is achieved using microfluidic chip reactors and stereoselective biotechnology methods in enzymatic reactions (Kluson et al., 2019).
Precursor for 2-Chloronicotinic Acid : It acts as a precursor in the synthesis of 2-Chloronicotinic acid, which is synthesized through a two-step reaction of cyclization and hydrolyzation (Sun Guo-dong, 2011).
Biosynthesis of Chiral Drugs : Ethyl 4-chloronicotinate hydrochloride is involved in the biosynthesis of chiral drugs. For instance, it serves as a precursor for the production of cholesterol-lowering statins through the asymmetric reduction process (Q. Ye et al., 2011).
Synthesis of Schiff and Mannich Bases : This compound is used in the synthesis of Schiff and Mannich bases of isatin derivatives, which have potential applications in pharmaceuticals (O. Bekircan & H. Bektaş, 2008).
Development of Nonpeptide Agonists : In the field of medicinal chemistry, it has been used in the discovery of the first nonpeptide agonist of the GPR14/urotensin-II receptor, which can be a potential drug lead (G. Croston et al., 2002).
Enzyme-catalyzed Asymmetric Reduction : It is also used in enzyme-catalyzed asymmetric reduction in organic solvent-water diphasic systems, which is a method of producing chiral intermediates for pharmaceuticals (S. Shimizu et al., 1990).
Synthesis of Pyrazolo-pyranopyridine Derivatives : Ethyl 4-chloronicotinate hydrochloride is utilized in synthesizing pyrazolo-pyranopyridine derivatives, which have applications in medicinal chemistry (F. Melani et al., 1988).
Multi-Kilogram Scale Synthesis for Preclinical Studies : It is used in the development of a multi-kilogram-scale synthesis of pharmaceutical compounds, supporting preclinical and clinical studies (S. Andersen et al., 2013).
Safety And Hazards
Eigenschaften
IUPAC Name |
ethyl 4-chloropyridine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2.ClH/c1-2-12-8(11)6-5-10-4-3-7(6)9;/h3-5H,2H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPFBXCWCEZYZOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CN=C1)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50670459 |
Source


|
| Record name | Ethyl 4-chloropyridine-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50670459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-chloronicotinate hydrochloride | |
CAS RN |
174496-99-2 |
Source


|
| Record name | Ethyl 4-chloropyridine-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50670459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Tert-butyl (4S)-4-ethyl-4,6-dihydroxy-3,10-dioxo-3,4,8,10-tetrahydro-1H-pyrano[3,4-F]indolizine-7-carboxylate](/img/structure/B599520.png)

![N-(3-aminopropyl)benzo[d]thiazole-2-carboxamide](/img/structure/B599524.png)

![Methyl pyrrolo[1,2-b]pyridazine-6-carboxylate](/img/structure/B599527.png)

![2-(2-Methylphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one](/img/structure/B599529.png)

